molecular formula C14H12ClNO2S B7455668 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide

5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide

Cat. No. B7455668
M. Wt: 293.8 g/mol
InChI Key: GGGJCAHTDPHPJK-UHFFFAOYSA-N
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Description

5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide, also known as ACTC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide is not fully understood. However, it has been proposed that 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide exerts its pharmacological effects by modulating specific cellular signaling pathways involved in inflammation and cancer. For instance, 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide has been reported to exhibit several biochemical and physiological effects. For instance, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide in lab experiments is its potent pharmacological activity against various diseases. Moreover, 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide is relatively easy to synthesize and purify, making it an attractive compound for medicinal chemistry research. However, one of the limitations of using 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.

Future Directions

5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide has a promising future in the field of medicinal chemistry. Several studies have reported its potential therapeutic applications in various diseases. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials. Moreover, the development of novel derivatives of 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide with improved pharmacological properties could lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide involves the reaction of 2-chloro-4-methylphenyl isothiocyanate with 5-acetylthiophene-2-carboxylic acid in the presence of a base. The resulting product is then purified by column chromatography to obtain pure 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide.

Scientific Research Applications

5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have reported that 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the activity of specific enzymes and signaling pathways involved in these diseases.

properties

IUPAC Name

5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2S/c1-8-3-4-11(10(15)7-8)16-14(18)13-6-5-12(19-13)9(2)17/h3-7H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGJCAHTDPHPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(S2)C(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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